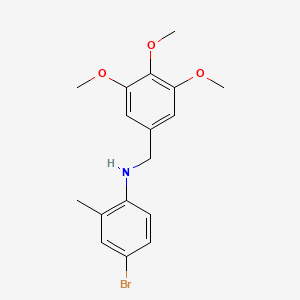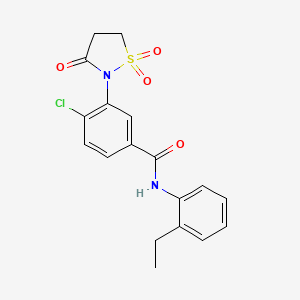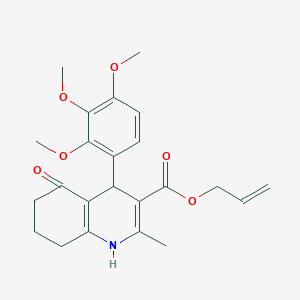![molecular formula C20H26N4O2 B5049508 N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5049508.png)
N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become a common ingredient in many commercial insect repellent products. DEET is known for its effectiveness in repelling a variety of insects, including mosquitoes, ticks, and fleas.
Mécanisme D'action
N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine works by interfering with the insect's ability to detect and locate its host. It does this by blocking the receptors in the insect's antennae that are responsible for detecting the chemicals that humans and animals emit. This makes it difficult for the insect to locate its host and reduces the likelihood of bites.
Biochemical and Physiological Effects:
N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been shown to have low toxicity in humans and animals when used as directed. However, there have been some reports of adverse reactions, particularly in children and individuals with sensitive skin. These reactions can include skin irritation, eye irritation, and neurological symptoms such as headaches and dizziness.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine is a widely used insect repellent, making it readily available for use in laboratory experiments. Its effectiveness in repelling a variety of insects makes it a valuable tool in the study of insect behavior and ecology. However, the potential for adverse reactions in humans and animals must be taken into consideration when using N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine in laboratory experiments.
Orientations Futures
1. Development of new insect repellents that are more effective and have fewer side effects than N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine.
2. Study of the long-term effects of N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine exposure on human and animal health.
3. Investigation of the mechanisms of N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine resistance in insects and the development of strategies to overcome it.
4. Study of the environmental impacts of N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine use, including its effects on non-target organisms and ecosystems.
5. Development of new methods for synthesizing N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine that are more efficient and environmentally friendly.
In conclusion, N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine is a highly effective insect repellent that has been extensively studied for its ability to prevent insect-borne diseases. While it has some limitations and potential side effects, it remains an important tool in the prevention of insect bites and the study of insect behavior and ecology. Ongoing research is needed to develop new insect repellents that are more effective and have fewer side effects than N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine, and to better understand the long-term effects of N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine exposure on human and animal health.
Méthodes De Synthèse
N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine is synthesized through a multi-step process starting with 3-methylbenzoyl chloride and 3-pyridinecarboxylic acid. The reaction proceeds through multiple steps including esterification, amidation, and reduction. The final product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been extensively studied for its effectiveness in repelling insects. It has been shown to be highly effective against mosquitoes, ticks, and fleas, making it an important tool in the prevention of insect-borne diseases such as malaria, Lyme disease, and West Nile virus. N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine is also used in the agriculture industry to protect crops from insect damage.
Propriétés
IUPAC Name |
[6-(diethylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-3-23(4-2)19-8-7-16(14-22-19)20(25)24-12-9-17(10-13-24)26-18-6-5-11-21-15-18/h5-8,11,14-15,17H,3-4,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRYZQBZPHAGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B5049428.png)
![8-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5049443.png)
![2-chloro-1-[3-(3-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5049463.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5049466.png)
![N~1~-1-naphthyl-N~2~-[(2-nitrophenyl)sulfonyl]valinamide](/img/structure/B5049474.png)
![diethyl ({methyl[(4-methylphenyl)sulfonyl]amino}methyl)phosphonate](/img/structure/B5049482.png)

![10-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5049500.png)
![3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5049512.png)
![4-(4-methoxy-2,5-dimethylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5049530.png)
![2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5049533.png)
![5-bromo-2-methoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5049548.png)

